Complestatin B -

Complestatin B

Catalog Number: EVT-1587917
CAS Number:
Molecular Formula: C61H45Cl6N7O17
Molecular Weight: 1360.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Complestatin B is a heterodetic cyclic peptide that is chloropeptin II in which the indole moiety is oxidised to the corresponding 3-hydroxy-2-oxindole. It is a HIV-1 integrase inhibitor isolated from Streptomyces. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is an organochlorine compound, a heterodetic cyclic peptide, a cyclic ether, a member of indoles and a polyphenol.
Overview

Complestatin B, also known as neuroprotectin B, is a natural compound derived from the chloropeptin family of antibiotics. It has garnered attention due to its potential neuroprotective and antibacterial properties. Complestatin B is structurally related to other members of the chloropeptin family but features distinct chemical characteristics that influence its biological activity.

Source

Complestatin B is synthesized from chloropeptin II, which is produced by certain strains of Streptomyces bacteria. These bacteria are known for their ability to produce a wide range of bioactive compounds, including antibiotics and other therapeutic agents. The synthesis of complestatin B involves specific chemical transformations that highlight its unique structure and potential applications in medicine.

Classification

Complestatin B belongs to the class of compounds known as peptides, specifically within the subclass of cyclic peptides. Its classification is based on its amino acid composition and cyclic structure, which contribute to its biological activities.

Synthesis Analysis

Methods

The synthesis of complestatin B has been achieved through various chemical methods, primarily involving oxidation reactions of chloropeptin II. One notable approach includes a two-step oxidation process that avoids rearrangement, yielding high purity and yield of complestatin B.

Technical Details

Key steps in the synthesis involve:

  • Indole Oxidation: Utilizing reagents like hydrochloric acid in dimethyl sulfoxide (DMSO) or N-bromosuccinimide in tetrahydrofuran-water mixtures to selectively oxidize indole derivatives without causing rearrangement.
  • Single-Pot Reactions: Employing conditions that allow for multiple transformations in a single reaction vessel, enhancing efficiency and reducing the need for extensive purification steps.

The successful synthesis has been reported to achieve yields exceeding 80%, demonstrating both the effectiveness and reliability of these methods .

Molecular Structure Analysis

Structure

Complestatin B features a complex cyclic structure characterized by a series of interconnected rings formed by amino acids. The specific arrangement of these rings contributes to its biological activity.

Data

The molecular formula for complestatin B is C₁₄H₁₃₁ClN₄O₃S, with a molecular weight of approximately 348.91 g/mol. The compound's stereochemistry has been elucidated through advanced spectroscopic techniques, confirming the configuration necessary for its biological function .

Chemical Reactions Analysis

Reactions

Complestatin B undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  • Oxidation Reactions: These are central to transforming chloropeptin II into complestatin B, involving specific conditions that maintain the integrity of the cyclic structure.
  • Functional Group Modifications: The presence of functional groups such as hydroxyl and amine allows for further chemical modifications that can enhance its therapeutic properties.

Technical Details

The reactions typically involve mild conditions to prevent degradation or undesired side reactions, making them suitable for synthesizing sensitive compounds like complestatin B .

Mechanism of Action

Process

Complestatin B exerts its biological effects primarily through mechanisms involving modulation of cellular pathways related to neuroprotection and antibacterial activity.

Data

Research indicates that complestatin B inhibits fatty acid synthesis in bacterial cells without affecting cell wall synthesis, suggesting a targeted mechanism that could be leveraged for developing new antibiotics . Additionally, its neuroprotective effects may involve antioxidant properties that protect neuronal cells from oxidative stress.

Physical and Chemical Properties Analysis

Physical Properties

Complestatin B is typically characterized as a white to off-white powder with solubility in polar solvents like water and methanol. Its melting point and stability under various conditions are crucial for formulation in pharmaceutical applications.

Chemical Properties

The compound exhibits significant stability under physiological conditions but can be reactive under strong oxidizing or reducing environments. Its pH stability range is also important for maintaining efficacy in biological systems.

Relevant analyses indicate:

  • Solubility: High solubility in aqueous solutions enhances bioavailability.
  • Stability: Maintains integrity over a range of temperatures and pH levels .
Applications

Scientific Uses

Complestatin B has several promising applications in scientific research and medicine:

  • Neuroprotective Agent: Potential use in treating neurodegenerative diseases due to its ability to protect neuronal cells.
  • Antibacterial Agent: Investigated for use against antibiotic-resistant bacterial strains, contributing to the development of new therapeutic strategies.
  • Biochemical Research: Utilized in studies exploring fatty acid metabolism and cellular stress responses.

Research continues to explore these applications, emphasizing the need for further studies to fully understand the therapeutic potential of complestatin B .

Biosynthetic Origins & Phylogenetic Context

Genomic Mining of Type V Glycopeptide Biosynthetic Gene Clusters

Complestatin B (also termed chloropeptin II) is biosynthesized by Streptomyces lavendulae via a dedicated ~50 kb gene cluster (com) containing 16 open reading frames (ORFs). This cluster was first cloned and sequenced through degenerate PCR probing targeting conserved motifs in non-ribosomal peptide synthetases (NRPS) and cytochrome P450 oxidases [1] [9]. Modern phylogeny-guided mining strategies have since identified over 40 putative Type V glycopeptide antibiotic (GPA) biosynthetic gene clusters (BGCs) within actinobacterial genomes, revealing that complestatin-like clusters form distinct phylogenetic clades separate from other Type V GPAs like corbomycin or kistamicin [8] [9]. Key features differentiating these clusters include:

  • Presence of comQ/comR ABC transporter genes
  • Unique halogenase combinations (e.g., comI/comJ)
  • Absence of glycosylation tailoring enzymesThe GPAHex heterologous expression platform enabled high-yield production (19× increase) and characterization of cryptic Type V GPAs by integrating optimized chassis engineering (Streptomyces coelicolor M1154/pAMX4) with transformation-associated recombination (TAR) cloning of large BGCs [7]. This approach confirmed that complestatin BGCs lack dbv29-like carboxylases involved in teicoplanin-family sugar modifications [2].

Table 1: Conserved Genetic Features in Type V GPA BGCs [7] [8] [9]

BGC TypeCore Peptide LengthBiaryl Linkage PatternHalogenation GenesGlycosylation Genes
ComplestatinHeptapeptideD–E (Trp-Hpg) + C–C (Hpg-Dpg)comI, comJ (dichlorination)Absent
CorbomycinNonapeptideD–E (Trp-Hpg)Single halogenaseAbsent
KistamicinHeptapeptideD–E (Trp-Hpg)Non-heme halogenaseAbsent
TeicoplaninHeptapeptideC–O–D, D–O–E, F–O–GHalogenasePresent (dbv21-dbv29)

Evolutionary Divergence from Vancomycin-Class Glycopeptides

Complestatin B exemplifies profound structural and functional divergence from Type I–IV GPAs:

  • Scaffold Architecture: Features a rigidified heptapeptide backbone with two macrocyclic cross-links: 1) A C–C bond between 4-hydroxyphenylglycine (Hpg4) and 3,5-dihydroxyphenylglycine (Dpg7), and 2) A biaryl ether between tryptophan2 and Hpg4 [4] [6]. This contrasts with vancomycin’s three ether bonds and absence of tryptophan [5].
  • Stereochemistry: Exhibits D-D-L-D-D-L-L configuration versus vancomycin’s D-D-L-D-D-L-D [6] [9].
  • Target Specificity: Binds peptidoglycan independently of D-Ala-D-Ala termini via hydrophobic interactions involving its unique Trp2-Hpg4 biaryl system. This enables potent activity against vancomycin-resistant enterococci (VRE) [4] [8].Phylogenomic analyses confirm that complestatin BGCs diverged early from ancestral dalbaheptide pathways through loss of sugar transferases, gain of specialized P450s (OxyD/E), and recruitment of tryptophan-incorporating NRPS modules [6] [9].

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Specificities

Complestatin B’s heptapeptide backbone (Hpg1-Trp2-Asn3-Hpg4-Hpg5-Tyr6-Dpg7) is assembled by a 7-module NRPS system with distinctive domain architectures [1] [9]:

  • Module 1: Adenylation (A1) domain activates Hpg with 100-fold selectivity over Phe/Tyr
  • Module 2: Integrated flavin-dependent halogenase (ComI) chlorinates Trp during carrier protein (T) tethering
  • Module 6: Lacks epimerization (E) domain → retains L-Tyr configuration
  • Terminal Module: Contains a catalytic Ser/His/Asp triad in thioesterase (TE) domain enabling cyclizationPost-assembly oxidative cross-linking is mediated by two cytochrome P450s: ComC forms the Trp2–Hpg4 biaryl ether, while ComB catalyzes Hpg4–Dpg7 C–C coupling [1] [4]. Crucially, complestatin NRPS lacks X-domain “docking tags” used by vancomycin synthetases to recruit P450s, suggesting distinct enzyme recruitment mechanisms [9].

Table 2: NRPS Module Organization in Complestatin Biosynthesis [1] [9]

ModuleAmino AcidDomain ArchitectureKey Specificity/Function
1Hpg1C-A-TSelective for 4-hydroxyphenylglycine
2Trp2C-A-T-HalChlorinates Trp at C7 position
3Asn3C-A-TStandard asparagine activation
4Hpg4C-A-TCentral Hpg for cross-linking
5Hpg5C-A-TNon-chlorinated Hpg
6Tyr6C-A-TL-Tyr incorporated (no epimerization)
7Dpg7C-A-T-TEReleases peptide via macrocyclization

Regulatory Roles of vraSR Homologs in Self-Resistance Mechanisms

Unlike vancomycin producers, complestatin BGCs lack canonical vanHAX resistance genes. Instead, they encode a specialized two-component regulatory system (TCS): comS (histidine kinase) and comR (response regulator) [8] [10]. Functional studies reveal:

  • Inducible Resistance: Complestatin B activates ComS autophosphorylation, triggering ComR-dependent upregulation of an ABC transporter (comQ) that effluxes the antibiotic [8].
  • Cell Wall Remodeling: comT (predicted peptidoglycan hydrolase inhibitor) is co-expressed with comQR, potentially preventing autolysin-mediated cell death—a mechanism unique to Type V GPAs [8] [10].Phylogenetically, comSR shares <30% identity with vraSR from Staphylococcus, but resembles vanSR in GPA producers. This suggests Actinobacteria-specific adaptation for sensing membrane perturbations [10]. Notably, complestatin BGCs lack VanY-like carboxypeptidases, consistent with their lipid II-independent mode of action [10].

Table 3: Self-Resistance Systems in GPA Biosynthetic Clusters [8] [10]

Resistance SystemGenesFunction in ProducerPresence in Complestatin BGC
D-Ala-D-Ala RemodelingvanHAXReplaces D-Ala-D-Ala with D-Ala-D-LacAbsent
Membrane EffluxcomQ (ABC transporter)Antibiotic exportPresent
Autolysin InhibitioncomT (hydrolase regulator)Blocks peptidoglycan cleavagePresent
Signal TransductioncomS/R (TCS)Regulates efflux/hydrolase genesPresent

Properties

Product Name

Complestatin B

IUPAC Name

(2R)-2-[[(17R,20R,23R,26R,29S)-20,26-bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-15,37-dihydroxy-28-methyl-14,18,21,24,27-pentaoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,31,34-nonaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C61H45Cl6N7O17

Molecular Weight

1360.8 g/mol

InChI

InChI=1S/C61H45Cl6N7O17/c1-74-42(54(82)73-47(59(87)88)24-4-7-30(75)8-5-24)12-23-2-9-31(10-3-23)91-43-21-26-13-32(49(43)77)25-6-11-33-40(20-25)69-60(89)61(33,90)22-41(68-57(85)48(76)29-18-38(66)52(80)39(67)19-29)53(81)70-45(27-14-34(62)50(78)35(63)15-27)55(83)71-44(26)56(84)72-46(58(74)86)28-16-36(64)51(79)37(65)17-28/h2-11,13-21,41-42,44-47,75,77-80,90H,12,22H2,1H3,(H,68,85)(H,69,89)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t41-,42+,44-,45-,46-,47-,61?/m1/s1

InChI Key

NGSUYOQYYVLKJJ-NAZRFLCCSA-N

Synonyms

neuroprotectin B

Canonical SMILES

CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC6=C(C=C5)C(C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)(C(=O)N6)O)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.